Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)

描述

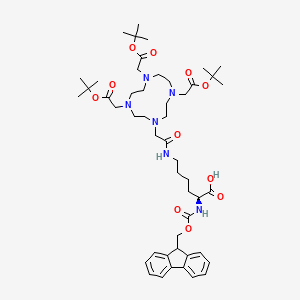

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid is a multifunctional amino acid derivative with three key structural elements:

Fmoc Protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at the N-terminus, a staple in solid-phase peptide synthesis (SPPS) for reversible amine protection .

Macrocyclic Chelator: A 1,4,7,10-tetraazacyclododecane (cyclen) core modified with three tert-butoxy-oxoethyl arms, forming a DOTA-like macrocycle.

Hexanoic Acid Backbone: A six-carbon chain with an acetamido linker, providing spatial flexibility for conjugation and solubility modulation.

Synthesis: The compound is likely synthesized via sequential Fmoc protection (e.g., using Fmoc-Cl in dioxane/water ) and macrocycle conjugation, similar to methods described for Gd(III) chelates .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N6O11/c1-47(2,3)64-42(57)31-53-24-22-52(23-25-54(32-43(58)65-48(4,5)6)27-29-55(28-26-53)33-44(59)66-49(7,8)9)30-41(56)50-21-15-14-20-40(45(60)61)51-46(62)63-34-39-37-18-12-10-16-35(37)36-17-11-13-19-38(36)39/h10-13,16-19,39-40H,14-15,20-34H2,1-9H3,(H,50,56)(H,51,62)(H,60,61)/t40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBBUDAYWABEFI-FAIXQHPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) is a bifunctional chelator (BFC) and a macrocyclic DOTA derivative. It is primarily used for tumor pre-targeting. The compound’s primary targets are tumor cells, where it binds to specific receptors or antigens present on the cell surface.

Mode of Action

The compound works by conjugating peptides and radionuclides. The peptides are designed to target specific receptors or antigens on tumor cells, allowing the radionuclide to be delivered directly to the tumor. This targeted approach helps to maximize the therapeutic effect on the tumor while minimizing damage to healthy tissues.

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) are dependent on the specific peptides and radionuclides used in conjunction with the compound. The general mechanism involves the disruption of cellular functions in tumor cells, leading to cell death.

Pharmacokinetics

The pharmacokinetic properties of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) are largely dependent on the specific peptides and radionuclides used. The compound is designed to be stable in the bloodstream, allowing it to circulate until it reaches the tumor site. The compound’s bioavailability is influenced by factors such as its size, charge, and hydrophilicity.

Result of Action

The result of the compound’s action is the targeted destruction of tumor cells. By delivering a radionuclide directly to the tumor, the compound allows for a high dose of radiation to be administered to the tumor cells, leading to their death.

Action Environment

The action of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor microenvironment can affect the stability of the compound. Additionally, factors such as pH and temperature can also influence the compound’s efficacy.

生物活性

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid is a complex synthetic compound notable for its potential biological activities. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetraazacyclododecane moiety, which may influence its interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 923.15 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group enhances stability and solubility during synthesis and biological assays. The tetraazacyclododecane component may facilitate binding to various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biological Activity

Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of the tetraazacyclododecane framework have shown activity against Mycobacterium tuberculosis by inhibiting key enzymes in fatty acid biosynthesis pathways . This suggests that (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid may also possess similar antimicrobial effects.

Cytotoxicity:

Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression. This compound's unique structure may enhance its potency compared to simpler analogs .

Enzyme Inhibition:

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of proteases or kinases that are critical in cancer progression or microbial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of tetraazacyclododecane derivatives against resistant strains of bacteria, it was found that modifications to the side chains significantly affected potency. The incorporation of tert-butoxy groups was associated with enhanced membrane permeability and increased efficacy against Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments assessed the cytotoxicity of related Fmoc-protected compounds on human breast cancer cell lines. Results indicated that compounds featuring the tetraazacyclododecane ring structure displayed IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents.

Data Table: Summary of Biological Activities

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 482.6 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Drug Development

The compound's structure suggests potential applications in drug design and development. The Fmoc group allows for the synthesis of peptide-based drugs, which can be tailored for specific biological activities. Peptides are increasingly being used as therapeutics due to their specificity and reduced side effects compared to small-molecule drugs .

Anticancer Research

Research indicates that compounds similar to this one can be utilized in anticancer therapies. The incorporation of tetraazacyclododecane derivatives has shown promise in enhancing the delivery of chemotherapeutic agents to tumor sites, potentially improving efficacy while minimizing systemic toxicity .

Enzyme Inhibition Studies

The compound's unique structure may serve as a substrate or inhibitor for various enzymes. Studies on related compounds have demonstrated their ability to modulate enzyme activity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .

Protein Interaction Studies

Given its ability to form stable complexes with biomolecules, this compound could be employed in studies aimed at elucidating protein-protein interactions. Understanding these interactions is vital for drug discovery and the development of targeted therapies .

Polymer Chemistry

The presence of tert-butoxy groups suggests potential applications in polymer synthesis. The compound can be utilized as a monomer or additive in creating functional polymers with specific properties such as increased thermal stability or enhanced mechanical strength .

Nanotechnology

In nanotechnology, derivatives of this compound could be applied in creating nanoscale drug delivery systems. The ability to modify the surface chemistry of nanoparticles with such compounds may enhance their biocompatibility and targeting capabilities .

Case Studies and Research Findings

相似化合物的比较

Macrocyclic Chelators with Protective Groups

*Estimated based on structural similarity.

Key Differences :

Fmoc-Protected Amino Acid Derivatives

Key Differences :

Key Insights :

- The tert-butoxy esters enhance solubility in organic phases during synthesis but may complicate aqueous formulation .

常见问题

Q. What are the critical steps in synthesizing this compound, and what reagents are typically employed?

The synthesis involves three primary stages:

- Fmoc protection : The amino group is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in a 1:1 H₂O/acetone mixture with Na₂CO₃ as a base .

- Coupling reactions : The Fmoc-protected intermediate is coupled to the tetraazacyclododecane (cyclen) derivative using coupling agents like isobutoxycarbonyl chloride (IBC-Cl) or HATU in dimethylformamide (DMF) at controlled temperatures (0–25°C) .

- Deprotection and purification : The tert-butyl and Fmoc groups are removed using trifluoroacetic acid (TFA) and piperidine, respectively, followed by purification via reversed-phase HPLC .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (H335 hazard) .

- Spill management : Avoid water jets; collect spills with inert absorbents and dispose of as hazardous waste .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent light-induced degradation and hydrolysis of the tert-butyl esters .

Advanced Research Questions

Q. How can coupling efficiency to the cyclen moiety be optimized, and what analytical methods validate success?

- Optimization :

- Use a 2–4-fold molar excess of the cyclen derivative to drive the reaction.

- Employ microwave-assisted synthesis (50–60°C, 30 min) to enhance reaction rates and yields .

- Validation :

- LC-MS : Monitor mass-to-charge ratio (m/z) for the expected product (e.g., m/z ~950–1000 for the intact compound).

- ¹H NMR : Confirm the presence of cyclen protons (δ 2.8–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Byproduct identification :

- HPLC-MS : Compare retention times and masses to identify impurities (e.g., incomplete deprotection or hydrolysis products).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; unexpected peaks at δ 5.0–5.5 ppm may indicate residual Fmoc groups .

- Mitigation :

- Extend reaction times for deprotection steps (e.g., 2 hr in 20% piperidine/DMF).

- Use scavengers (e.g., triisopropylsilane) during TFA treatment to minimize side reactions .

Q. What strategies improve solubility for in vitro bioactivity assays?

- Solvent systems :

- Use DMSO for initial stock solutions (50 mM), then dilute into aqueous buffers containing 0.1% Tween-20 to prevent aggregation .

- Structural modifications :

- Replace tert-butyl esters with PEGylated groups to enhance hydrophilicity without compromising metal-binding capacity .

Q. How can metal-binding affinity of the cyclen moiety be quantified, and what contradictions exist in reported data?

- Isothermal titration calorimetry (ITC) : Directly measures binding constants (Kd) for metals like Gd³⁺ or Cu²⁺. Reported Kd values for cyclen derivatives range from 10⁻¹⁶ to 10⁻¹⁸ M, but variations arise from buffer ionic strength and pH .

- Contradictions :

- Conflicting Kd values may stem from competing protonation states of the cyclen macrocycle at pH < 7. Standardize assays at pH 7.4 (physiological conditions) .

Methodological Best Practices

- Purification : Use C18 reversed-phase columns with gradients of 0.1% TFA in water/acetonitrile (5% → 95% over 30 min) for HPLC .

- Yield optimization : Pre-activate carboxyl groups with HOBt/DIC (1:1.2 molar ratio) before coupling to cyclen .

- Troubleshooting low yields : Check for moisture sensitivity in coupling steps; store reagents over molecular sieves and use anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。